molecular formula C20H24N2O2 B5747727 N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide

N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No. B5747727
M. Wt: 324.4 g/mol
InChI Key: BOFKLVYZOGIMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DPNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DPNB is a small molecule that can selectively bind to specific proteins, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's mechanism of action involves its ability to selectively bind to specific proteins. It has been shown to bind to the protein Hsp90, which is involved in the regulation of various cellular processes, including cell growth and survival. By binding to Hsp90, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide can inhibit the activity of this protein, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is its selectivity for specific proteins, making it a valuable tool for studying various biological processes. However, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's use is limited by its solubility in water, which can make it challenging to use in some experimental settings. Additionally, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's high cost can also limit its use in some research projects.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies. N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's ability to selectively bind to specific proteins involved in cancer cell proliferation makes it a promising candidate for the development of new drugs that can target these proteins. Additionally, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's anti-inflammatory and neuroprotective effects suggest that it may have potential applications in the treatment of various inflammatory and neurodegenerative diseases. Further research is needed to explore these potential applications fully.
In conclusion, N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is a valuable tool for scientific research due to its unique properties. Its selectivity for specific proteins makes it a promising candidate for the development of new cancer therapies, and its anti-inflammatory and neuroprotective effects suggest that it may have potential applications in the treatment of various inflammatory and neurodegenerative diseases. Further research is needed to fully explore N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide's potential in these areas.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 2,2-dimethylpropanoic acid, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide with good purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most significant applications of N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is in the field of cancer research. N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by selectively binding to specific proteins involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13-9-8-12-16(14(13)2)21-18(23)15-10-6-7-11-17(15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFKLVYZOGIMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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